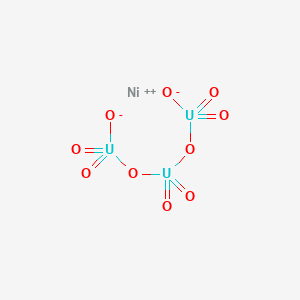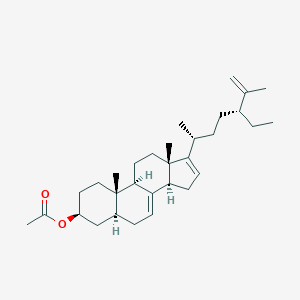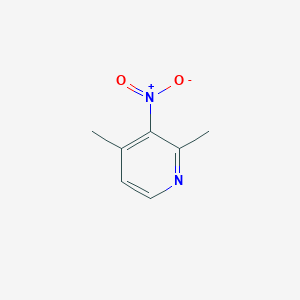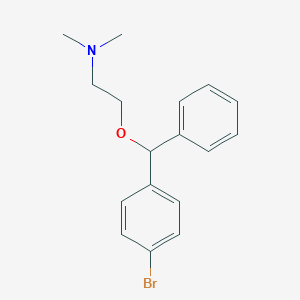
Metil indolizina-2-carboxilato
Descripción general
Descripción
Methyl indolizine-2-carboxylate (MICA) is an organic compound that belongs to the family of indolizines. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and specialty chemicals. In addition to its use in the synthesis of compounds, MICA has also been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Las indolizinas son una clase importante de compuestos heterocíclicos N-fusionados debido a sus interesantes propiedades biológicas . Se han examinado para diferentes actividades biológicas como antituberculosa, antioxidante, antimicrobiana, anticancerígena y antiinflamatoria .
Vías sintéticas
Las indolizinas se pueden sintetizar mediante vías clásicas y no clásicas . El desarrollo de estrategias para una síntesis eficiente y el descubrimiento de nuevos métodos de formación de anillos son áreas de investigación significativas .
Química verde
Se han desarrollado nuevos métodos verdes para la síntesis de derivados de indolizina . Estos métodos están recibiendo una atención cada vez mayor debido a sus ventajas únicas, como la construcción eficiente de heterociclos, la construcción eficiente de enlaces C-C o C-X y una alta economía atómica y de pasos .
Moléculas bioactivas
Con el notable número de fármacos que contienen indol aprobados, así como la importancia del grupo indolizina, se puede concluir fácilmente que los derivados del indol y la indolizina ofrecen perspectivas sobre cómo los andamios de pirrol podrían explotarse en el futuro como moléculas bioactivas contra una amplia gama de enfermedades .
Moléculas fluorescentes orgánicas
Algunos derivados de indolizina con excelentes propiedades de fluorescencia incluso se pueden usar como moléculas fluorescentes orgánicas para aplicaciones biológicas y de materiales .
Ciclización radical/Acoplamiento cruzado
Los enfoques sintéticos inducidos por radicales están recibiendo una atención cada vez mayor debido a sus ventajas únicas, como la construcción eficiente de heterociclos, la construcción eficiente de enlaces C-C o C-X y una alta economía atómica y de pasos .
Mecanismo De Acción
Target of Action
Methyl indolizine-2-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . .
Mode of Action
Indolizine derivatives, in general, are known for their diverse biological activities . The interaction of these compounds with their targets often results in changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Indolizine derivatives have been associated with a variety of potential biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been associated with a variety of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .
Safety and Hazards
Direcciones Futuras
The synthesis of indolizines has seen numerous new strategies in the last decade . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways . This suggests that future research may continue to explore and develop these new synthetic strategies.
Propiedades
IUPAC Name |
methyl indolizine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENCFVMMTWFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344898 | |
| Record name | methyl indolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16959-62-9 | |
| Record name | methyl indolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl indolizine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl indolizine-2-carboxylate synthesized?
A1: The research paper [] outlines a synthetic route to Methyl indolizine-2-carboxylate through the thermal cyclization of a specific precursor molecule: 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate. This precursor itself is synthesized in a multi-step process:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)




